Obestatin(11-23)mouse, rat

Appetite regulation Metabolic pharmacology Peptide hormone fragment

Standard obestatin fragments produce divergent metabolic effects, risking experimental misassignment. Obestatin(11-23) is the validated C-terminal 13-residue amide (Leu-Ser-Gly-Ala-Gln-Tyr-Gln-Gln-His-Gly-Arg-Ala-Leu-NH₂; MW 1427.57). Unlike the inert 1-10 fragment or fat-specific 6-18, this 11-23 sequence matches full-length anorexigenic activity (53-90% food intake reduction). Designed for rat/mouse appetite, energy balance, and SAR studies. Delivered with analytical data.

Molecular Formula C61H98N22O18
Molecular Weight 1427.6 g/mol
Cat. No. B12382488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObestatin(11-23)mouse, rat
Molecular FormulaC61H98N22O18
Molecular Weight1427.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)N
InChIInChI=1S/C61H98N22O18/c1-29(2)20-36(62)53(94)83-44(27-84)55(96)72-25-48(89)74-31(5)51(92)77-38(13-16-45(63)86)58(99)81-42(22-33-9-11-35(85)12-10-33)60(101)79-39(14-17-46(64)87)57(98)78-40(15-18-47(65)88)59(100)82-43(23-34-24-69-28-73-34)54(95)71-26-49(90)76-37(8-7-19-70-61(67)68)56(97)75-32(6)52(93)80-41(50(66)91)21-30(3)4/h9-12,24,28-32,36-44,84-85H,7-8,13-23,25-27,62H2,1-6H3,(H2,63,86)(H2,64,87)(H2,65,88)(H2,66,91)(H,69,73)(H,71,95)(H,72,96)(H,74,89)(H,75,97)(H,76,90)(H,77,92)(H,78,98)(H,79,101)(H,80,93)(H,81,99)(H,82,100)(H,83,94)(H4,67,68,70)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
InChIKeyNDWBQTKASKXOCL-MGFBIKGDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Obestatin(11-23) Fragment Overview


Obestatin(11-23) mouse, rat is a 13-amino acid C-terminal truncated fragment of the endogenous 23-residue gut-brain peptide hormone obestatin, encoded by the preproghrelin gene and originally isolated from rat stomach [1]. This specific fragment retains a critical α-helical domain spanning residues Val14 through Ser20 (in the full-length numbering scheme) that is essential for in vivo metabolic activity, while lacking the N-terminal 10 residues that are dispensable for acute anorexigenic effects [2]. Unlike full-length obestatin(1-23), this minimized fragment provides researchers with a structurally defined tool for structure-activity relationship studies and metabolic intervention experiments in murine and rat models.

Fragment Obestatin(11-23) with reported α-helical structure for appetite regulation research
Workflow In vivo rodent appetite suppression and energy balance endpoint studies
Selection Defined C-terminal active sequence; simplifies full-length obestatin for SAR and model-response investigations

Obestatin(11-23) Fragment Specificity


The acute metabolic effects of obestatin-related peptides are not uniformly distributed across the 23-amino acid sequence; rather, distinct structural domains confer divergent functional profiles. Full-length obestatin(1-23) and the truncated fragment obestatin(11-23) exhibit differential potency in reducing food intake (43% vs 53% reduction at equivalent molar dosing), with the shorter fragment demonstrating marginally superior anorexigenic efficacy in direct head-to-head comparison [1]. Conversely, the N-terminal 1-13 fragment functionally mimics full-length obestatin most closely but cannot be equated to the 11-23 fragment [2]. The 1-10 fragment shows no detectable metabolic activity whatsoever [3]. Furthermore, the 11-23 fragment adopts a discrete α-helical conformation in membrane-mimetic environments that is structurally distinct from the helical pattern observed in full-length obestatin, directly impacting receptor recognition and downstream signaling bias [4]. Therefore, substituting any other obestatin fragment for obestatin(11-23) would alter experimental outcomes in terms of effect magnitude, structural pharmacology, and potentially signaling pathway engagement.

Obestatin(1‑10)
Inert N‑terminal fragment; does not induce appetite-related metabolic changes. May yield null results in feeding studies.
Obestatin(6‑18)
Selective lipid reduction without altering food intake or body weight. Does not support appetite endpoint research.

Obestatin(11-23) Comparative Evidence


Appetite Suppression Equivalent to Full-Length Obestatin

In a direct head-to-head comparison using adult male mice, intraperitoneal administration of obestatin(11-23) at 1 µmol/kg 4 hours prior to a 15-minute feeding window resulted in a 53% reduction in food intake relative to saline-treated controls, whereas an equimolar dose of full-length obestatin(1-23) produced a 43% reduction under identical experimental conditions [1]. Both peptides were tested concurrently in the same study design, eliminating inter-study variability. The quantified difference of 10 percentage points (53% vs 43%) demonstrates that the truncated C-terminal fragment is approximately 23% more effective on a relative basis at suppressing acute feeding behavior in this model.

Appetite Suppression vs Full‑Length
Head‑to‑head
11‑23 fragment 90% red.
1‑23 full‑length 86% red.
High‑fat fed mice, 1 μmol/kg i.p.
Supports food intake endpoint response context
Data from two independent rodent studies; equivalent anorexigenic response reported
Appetite regulation Metabolic pharmacology Peptide hormone fragment

Obestatin(1-10) as an Inactive Negative Control

In a comparative study evaluating the acute metabolic effects of obestatin-derived fragments in high-fat fed mice, obestatin(11-23) significantly reduced food intake by 90% (relative to saline control), while the complementary N-terminal fragment obestatin(1-10) produced no detectable metabolic changes whatsoever under identical experimental conditions [1]. Full-length obestatin(1-23) reduced food intake by 86% in the same experimental series. The stark functional divergence between the 1-10 fragment (null activity) and the 11-23 fragment (robust anorexigenic activity) establishes the C-terminal region as the minimal essential domain for acute feeding suppression in this model.

Obestatin(1‑10) Inactive Control
Head‑to‑head
11‑23 (target) Active
1‑10 (N‑term) Inert
High‑fat fed mice, no metabolic changes detected
Supports C‑terminal sequence attribution for appetite endpoints
Fragment 1‑10 may serve as negative control for fragment‑specific studies
Fragment screening Structure-activity relationship Minimal active sequence

Obestatin(6-18) Selective Lipid Reduction

NMR spectroscopy and molecular modeling studies reveal that obestatin(11-23) adopts a distinct α-helical conformation spanning residues Val14 through Ser20 (using full-length numbering) in membrane-mimetic solvent environments, whereas obestatin(1-10) displays no secondary structural features whatsoever [1]. Full-length obestatin(1-23) exhibits an α-helix between Pro4 and Gln15 followed by a single-turn helix between His19 and Ala22, representing a different helical arrangement than the single contiguous helix of the 11-23 fragment. Notably, human obestatin(11-23) has been shown to induce selective coupling to β-arrestin-dependent signaling pathways, representing the first documented example of an endogenous biased ligand for the GPR39 receptor [2].

Obestatin(6‑18) Lipid Effect
Cross‑study
Target: Reduces food intake & body weight
Comparator: Reduces epididymal fat, no food intake change
Adult male mice; distinct primary endpoints
Supports distinct lipid endpoint context vs appetite regulation
Fragment 6‑18 not interchangeable for food intake studies
NMR spectroscopy Peptide secondary structure Biased agonism

α-Helix Structure and Bioactivity

In a direct comparative study, both obestatin(1-23) and obestatin(11-23) administered intraperitoneally at 1 µmol/kg to mice reduced postprandial glucose excursions by 64-77% and insulin responses by 39-41% compared to saline controls; however, these reductions were accompanied by and attributable to concurrent reductions in food intake of 43% and 53% respectively, rather than direct glycemic actions [1]. Under basal or glucose challenge conditions independent of feeding changes, neither obestatin(1-23) nor obestatin(11-23) altered plasma glucose or insulin levels. Additionally, co-administration with exogenous insulin revealed no effect on insulin sensitivity for either peptide. This evidence indicates that while obestatin(11-23) and full-length obestatin produce similar downstream glycemic profiles, the effects are mediated entirely through appetite suppression, not peripheral insulin sensitization or pancreatic β-cell modulation.

α‑Helix Structure & Activity
Reported
11‑23: α‑helix Val14–Ser20 (TFE‑d₃/H₂O)
1‑10: No structural components
Supports α‑helix structure for bioactivity interpretation
NMR and molecular modelling; structural rationale for observed activity
Glucose tolerance Insulin secretion Metabolic phenotyping

Species-Specific Sequence Considerations: Mouse/Rat Obestatin(11-23) Contains Critical Residues for Rodent Model Translational Validity

Mouse and rat obestatin share identical amino acid sequences, enabling interchangeable use across both rodent species without confounding species-dependent variables. The 11-23 fragment sequence (TGSRVLPQPQEH) is fully conserved between mouse and rat, whereas human obestatin exhibits sequence divergence in the C-terminal region [1]. Comparative structural and bioactivity analyses of human versus mouse obestatin have revealed species-specific roles and differential proliferative capabilities in cell-based assays, suggesting that human obestatin fragments may not fully recapitulate rodent-specific pharmacology [2]. Procurement of mouse/rat-specific obestatin(11-23) ensures that observed in vivo effects in murine or rat models are attributable to the endogenous rodent ligand rather than a xenogeneic peptide with potentially altered receptor engagement kinetics.

Species specificity Rodent model Peptide sequence homology

Obestatin(11-23) Research Applications


Appetite Suppression in Metabolic Disease Models

For experimental protocols assessing acute appetite suppression in mice or rats, obestatin(11-23) provides quantitatively superior efficacy (53% food intake reduction) compared to full-length obestatin(1-23) (43% reduction) at equivalent 1 µmol/kg dosing, as established by direct head-to-head comparison [1]. This 10-percentage-point difference enables more robust phenotypic separation from vehicle controls and may allow for reduced dosing requirements when the C-terminal fragment is employed. Ideal for short-term feeding paradigms, meal pattern analysis, and pharmacological validation of anorexigenic pathways in rodent obesity models.

SAR Studies for Peptide Drug Design

Investigators mapping the minimal functional domain of obestatin should procure obestatin(11-23) as the defined C-terminal active fragment, given that the complementary N-terminal fragment obestatin(1-10) demonstrates complete metabolic inactivity [1]. The 11-23 fragment retains 90% of the full-length peptide's food intake suppression capability in high-fat fed mice, establishing it as the minimal essential sequence for acute anorexigenic activity. This fragment serves as an appropriate scaffold for further truncation studies, alanine scanning mutagenesis, or incorporation of non-natural amino acids to enhance stability or potency.

Central vs. Peripheral Metabolic Effects

Human obestatin(11-23) has been identified as an endogenous biased ligand capable of selectively coupling GPR39 to β-arrestin-dependent signaling pathways independent of G-protein activation [1]. For researchers exploring biased agonism at GPR39, structural biology of obestatin-receptor interactions, or the therapeutic potential of functionally selective GPR39 ligands, the 11-23 fragment provides a unique tool compound. The discrete α-helical conformation (Val14-Ser20) adopted by this fragment in membrane-mimetic environments may be directly relevant to its biased signaling profile, making it preferable to full-length obestatin for mechanistic dissection of ligand-receptor structural determinants.

Rodent-Specific Metabolic Phenotyping Without Species-Mismatch Confounds

For in vivo metabolic studies conducted exclusively in mouse or rat models, procurement of mouse/rat-specific obestatin(11-23) ensures that all observed pharmacological effects are mediated by the endogenous rodent ligand sequence rather than a human xenogeneic peptide. Comparative analyses have demonstrated species-specific differences in both the structure and bioactivity of human versus mouse obestatins [1]. Utilizing the species-matched fragment eliminates the confounding variable of interspecies sequence divergence and supports more accurate interpretation of rodent metabolic physiology and pharmacology.

Application
Selection Property
Validation Focus
Metabolic disease model studies
Appetite regulation endpoint response
Food intake and body weight endpoints
Peptide analog SAR research
Defined α‑helical scaffold
Structural stability and activity context
Central vs peripheral mechanism dissection
Lack of reported BBB permeation
Peripheral signaling pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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